molecular formula C12H15BrNO3P B15337646 Diethyl 2-Bromo-4-cyanobenzylphosphonate

Diethyl 2-Bromo-4-cyanobenzylphosphonate

Cat. No.: B15337646
M. Wt: 332.13 g/mol
InChI Key: MXBULFRPCUZGGX-UHFFFAOYSA-N
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Description

Diethyl 2-Bromo-4-cyanobenzylphosphonate is an organophosphorus compound with the molecular formula C12H15BrNO3P It is a derivative of benzylphosphonate, featuring a bromine atom at the second position and a cyano group at the fourth position on the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Bromo-4-cyanobenzylphosphonate can be synthesized through a multi-step process involving the bromination of diethyl 4-cyanobenzylphosphonate. The general synthetic route includes:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Bromo-4-cyanobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 2-Bromo-4-cyanobenzylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-4-cyanobenzylphosphonate largely depends on its chemical reactivity. The bromine atom and cyano group make it a versatile intermediate in various organic reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many biochemical processes. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-Bromo-4-cyanobenzylphosphonate is unique due to the presence of both a bromine atom and a cyano group on the benzyl ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

Properties

Molecular Formula

C12H15BrNO3P

Molecular Weight

332.13 g/mol

IUPAC Name

3-bromo-4-(diethoxyphosphorylmethyl)benzonitrile

InChI

InChI=1S/C12H15BrNO3P/c1-3-16-18(15,17-4-2)9-11-6-5-10(8-14)7-12(11)13/h5-7H,3-4,9H2,1-2H3

InChI Key

MXBULFRPCUZGGX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=C(C=C1)C#N)Br)OCC

Origin of Product

United States

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